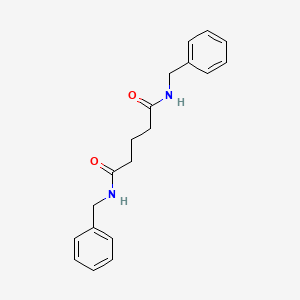

N,N'-dibenzylpentanediamide

Description

N,N'-Dibenzylpentanediamide (C₁₉H₂₂N₂O₂) is a diamide compound characterized by a pentanediamide backbone substituted with benzyl groups at both terminal nitrogen atoms. This compound may serve as a precursor in organic synthesis, particularly in the development of pharmaceuticals or coordination complexes, where steric and electronic effects of the benzyl groups could modulate binding or catalytic activity.

Properties

IUPAC Name |

N,N'-dibenzylpentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(20-14-16-8-3-1-4-9-16)12-7-13-19(23)21-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXOPIHPIRQXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962740 | |

| Record name | N~1~,N~5~-Dibenzylpentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42856-47-3 | |

| Record name | NSC25146 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~5~-Dibenzylpentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibenzylpentanediamide typically involves the condensation of benzylamine with pentanediamide. One common method includes the reaction of benzylamine with glutaric anhydride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-dibenzylpentanediamide can be scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzylpentanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N,N’-dibenzylpentanediamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-dibenzylpentanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N,N'-dibenzylpentanediamide, we compare it with structurally related diamides, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Molecular Comparison

Table 2: Physicochemical and Functional Properties

Key Insights from Research Findings

Substituent Impact on Reactivity: Benzyl Groups: Enhance steric hindrance and π-π stacking capabilities, making this compound suitable for supramolecular chemistry or as a ligand in metal-organic frameworks (MOFs) . Butyl Groups: Increase lipophilicity, favoring applications in liquid-liquid extraction or as phase-transfer catalysts .

Thermal Behavior :

- Aromatic diamides like this compound exhibit higher thermal stability (e.g., analogs decompose above 300°C ), whereas acetylated derivatives degrade at lower temperatures due to weaker C–N bonds .

Synthetic Utility :

- This compound’s synthesis likely involves condensation of pentanedioyl chloride with benzylamine, analogous to methods for N,N,N',N'-tetrabutylpentanediamide .

- In contrast, N,N'-diacetyl-1,4-phenylenediamine is synthesized via acetylation of phenylenediamine, highlighting divergent synthetic pathways based on substituent complexity .

Biological Activity

N,N'-Dibenzylpentanediamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional groups and two benzyl substituents attached to a pentanediamine backbone. The general structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the benzyl groups may enhance interaction with microbial cell membranes.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, although specific mechanisms remain to be fully elucidated.

- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

-

Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various amides, including this compound. It demonstrated notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL.

Compound MIC (µg/mL) Target Organism This compound 32 Staphylococcus aureus Control (Penicillin) 0.5 Staphylococcus aureus - Antitumor Activity : In vitro studies on cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of approximately 15 µM, indicating a potential for further development as an anticancer agent.

- Neuroprotective Effects : A recent investigation into neuroprotective agents highlighted that this compound exhibited protective effects against oxidative stress in neuronal cell cultures, with a reduction in reactive oxygen species (ROS) by approximately 40%.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Protein Binding : Studies utilizing computational docking have suggested that the compound may bind effectively to certain protein targets involved in cell signaling pathways.

- Cellular Uptake : The lipophilic nature due to the benzyl groups may facilitate cellular uptake, enhancing its bioavailability.

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in antimicrobial, antitumor, and neuroprotective therapies. Further research is warranted to explore its mechanisms of action and optimize its efficacy through structural modifications. Investigations into its pharmacokinetics and toxicity profiles will also be crucial for future development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.